molecular formula C10H10IN3 B13315814 3-(4-Iodophenyl)-4-methyl-1H-pyrazol-5-amine

3-(4-Iodophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13315814
M. Wt: 299.11 g/mol
InChI Key: CHAWCEWBKUWQEU-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group at the 4th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the iodine atom: The phenyl ring can be iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation: Products include nitro compounds or oxides.

    Coupling reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

3-(4-Iodophenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with an iodine atom attached to the phenyl ring.

    N-(4-Iodophenyl)-β-alanine: A derivative of β-alanine with an iodine-substituted phenyl ring.

    2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: A pyrimidine derivative with similar structural features.

Uniqueness

3-(4-Iodophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an iodine-substituted phenyl ring and a methyl group on the pyrazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

5-(4-iodophenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)

InChI Key

CHAWCEWBKUWQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(C=C2)I

Origin of Product

United States

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